Rotundine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

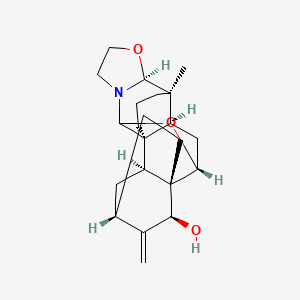

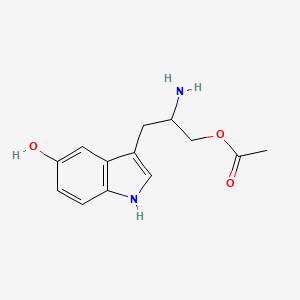

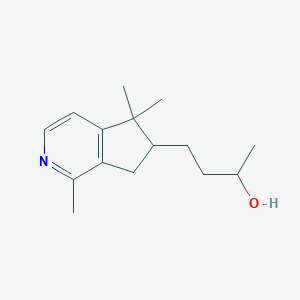

Rotundine b belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. Rotundine b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, rotundine b is primarily located in the membrane (predicted from logP). Outside of the human body, rotundine b can be found in root vegetables. This makes rotundine b a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

NMR Chiral Solvating Agent

Rotundine has been utilized as a chiral auxiliary for NMR analysis, proving to be an effective chiral solvating agent (CSA). It significantly aids in the NMR analysis of racemic carboxylic acids, offering insights into stoichiometry and concentration effects on observed shift non-equivalence, which is crucial for understanding molecular structures (Jiang & Su, 2000).

Polymorphic Properties

Rotundine exhibits pseudopolymorphism, presenting both anhydrous form and monohydrate. These forms have been isolated and prepared through systemic crystallization screening. This study is significant as it reports the anhydrous form for the first time, employing various sophisticated techniques like single crystal X-ray diffractometry, powder X-ray diffractometry, and FT-IR spectroscopy to delve into the polymorphic nature of Rotundine (Shi-ying et al., 2015).

Spectroscopy Studies

Advanced spectroscopic methods have been employed to study Rotundine, including infrared spectroscopy (IR), normal Raman spectroscopy (NRS), and surface-enhanced Raman spectroscopy (SERS). These studies, grounded in density functional theory (DFT), provide comprehensive vibrational peak assignments and shed light on the molecule's interaction forces. This research is vital for the rapid, feature, and trace identification of Rotundine, contributing significantly to the understanding of its structure and interactions at the molecular level (Jun-ping et al., 2014).

Therapeutic Potential

Rotundine's pharmacological profile, including its interaction with various receptors, suggests potential therapeutic applications, such as treating cocaine addiction. This potential is based on preclinical studies showing its attenuating effects on cocaine's reinforcing/rewarding effects and relapse in rat models. Moreover, its safety profile and challenges associated with its approval are also under exploration, indicating a holistic approach towards understanding its therapeutic viability (Jia Bei & John, 2012).

Propriétés

Nom du produit |

Rotundine B |

|---|---|

Formule moléculaire |

C15H23NO |

Poids moléculaire |

233.35 g/mol |

Nom IUPAC |

4-(1,5,5-trimethyl-6,7-dihydrocyclopenta[c]pyridin-6-yl)butan-2-ol |

InChI |

InChI=1S/C15H23NO/c1-10(17)5-6-12-9-13-11(2)16-8-7-14(13)15(12,3)4/h7-8,10,12,17H,5-6,9H2,1-4H3 |

Clé InChI |

IMDXDPUTIISQIM-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC=CC2=C1CC(C2(C)C)CCC(C)O |

Synonymes |

rotundine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.